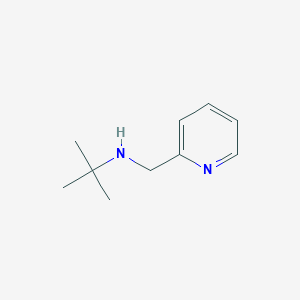

2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine

Descripción general

Descripción

2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine is an organic compound that features a pyridine ring attached to a methylated amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine typically involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone. One common method involves the reaction of 2-aminopyridine with 2-methylpropanal under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is typically subjected to distillation and purification steps to isolate the final compound.

Análisis De Reacciones Químicas

1.1. Alkylation and Coordination Chemistry

2-Methyl-N-(pyridin-2-ylmethyl)propan-2-amine serves as a ligand precursor in coordination chemistry. Its pyridinylmethyl group facilitates chelation with transition metals, forming stable complexes. For example:

-

Ni(II) Complex Formation :

Reaction with nickel(II) acetate and ancillary ligands (e.g., adipic acid) produces complexes such as [Ni(6-Mebpta)(adc)(H₂O)]·H₂O, where 6-Mebpta denotes a structurally related ligand. This reaction occurs under mild conditions (methanol, room temperature) with high yields .

| Reaction Component | Conditions | Product | Yield |

|---|---|---|---|

| Ni(OAc)₂, 6-Mebpta, H₂O | Methanol, RT, 24h | [Ni(6-Mebpta)(adc)(H₂O)]·H₂O | 72% |

1.2. Cyclization and Bromination

The compound participates in tandem cyclization/bromination reactions with α-bromoketones. For instance:

-

Imidazo[1,2-a]pyridine Formation :

In ethyl acetate, TBHP (tert-butyl hydroperoxide) promotes cyclization to yield 3-bromoimidazo[1,2-a]pyridines. No base is required, and bromination occurs in situ .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| α-Bromoketone, 2-Aminopyridine | TBHP | Ethyl acetate, 80°C | 3-Bromoimidazo[1,2-a]pyridine | 85% |

2.1. Oxidative Cleavage to Amides

Under iodine/TBHP-mediated conditions, the compound undergoes oxidative C–C bond cleavage in toluene, forming N-(pyridin-2-yl)amides. This metal-free method is efficient and scalable .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| α-Bromoketone, 2-Aminopyridine | I₂, TBHP | Toluene, 100°C, 12h | N-(Pyridin-2-yl)amide | 78% |

2.2. Mechanistic Insights

-

Radical Pathway : TBHP generates tert-butoxy radicals, initiating C–C bond cleavage.

-

Iodine’s Role : I₂ acts as a catalyst, facilitating oxidation and stabilizing intermediates .

3.1. Water Cluster Entrapment

Derivatives of this compound exhibit unique supramolecular behavior. For example:

-

Cyclic Water Dimer Stabilization :

In [Ni(6-Mebpta)(adc)(H₂O)]·H₂O, the ligand’s steric and electronic properties enable the entrapment of cyclic (H₂O)₂ clusters within the crystal lattice. Hirshfeld surface analysis confirms strong O–H···O and C–H···π interactions .

| Interaction Type | Distance (Å) | Contribution to Surface |

|---|---|---|

| O–H···O (Water) | 1.85–2.10 | 25% |

| C–H···π (Pyridine) | 2.75–3.10 | 18% |

4.1. Steric Effects on Reactivity

Methyl substituents on the pyridine ring significantly alter reactivity:

-

6,6′-Me₂bpta Derivative :

Introducing a second methyl group (6,6′-Me₂bpta) prevents water cluster formation in Ni(II) complexes due to increased steric hindrance, leading to alternative coordination geometries .

| Ligand | Coordination Geometry | Water Cluster |

|---|---|---|

| 6-Mebpta | Octahedral | Yes |

| 6,6′-Me₂bpta | Distorted Square Planar | No |

Actividad Biológica

2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine is a compound that has garnered attention for its biological activity, particularly in the context of receptor interactions and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a tertiary amine structure with a pyridine moiety, which is significant for its biological interactions. The presence of the pyridine ring can enhance binding affinity to various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes. Notably, it has been shown to exhibit:

- Antitumor Activity : In various studies, this compound demonstrated significant anti-tumor effects in xenograft mouse models, indicating its potential as an anticancer agent .

- Receptor Binding : The compound's ability to bind to RAS proteins has been highlighted, suggesting a mechanism by which it may exert cytotoxic effects in cancer cells dependent on RAS signaling pathways .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antitumor Efficacy : In one study, the compound was tested in vitro against multiple cancer cell lines. The results indicated that it had an IC50 value of approximately 3.8 μM in sensitive cell lines, demonstrating its effectiveness at low concentrations .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of the compound in various mammalian cell lines. The findings revealed that at concentrations below 3 μM, the compound did not reduce cell viability significantly, suggesting a cytostatic rather than cytotoxic effect at lower doses .

- Mechanistic Insights : Further research indicated that the lethality of this compound was associated with apoptosis induction in RAS-dependent cells, with caspase activation observed at higher concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine ring and modifications to the amine group can significantly alter its biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Enhanced receptor binding |

| Alteration of alkyl chains | Improved solubility and stability |

| Variation in amine type | Changes in cytotoxic potency |

Future Directions

Research into this compound continues to evolve, with ongoing studies focusing on:

- In Vivo Studies : Further exploration of its pharmacokinetics and dynamics in animal models to assess therapeutic potential.

- Combination Therapies : Investigating synergistic effects when combined with other anticancer agents.

Propiedades

IUPAC Name |

2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)12-8-9-6-4-5-7-11-9/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUFARVXWKYOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406026 | |

| Record name | 2-Methyl-N-[(pyridin-2-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58669-32-2 | |

| Record name | 2-Methyl-N-[(pyridin-2-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.